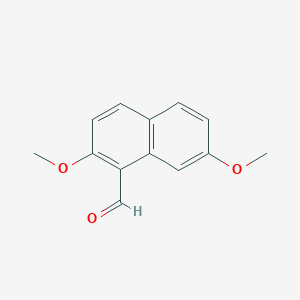

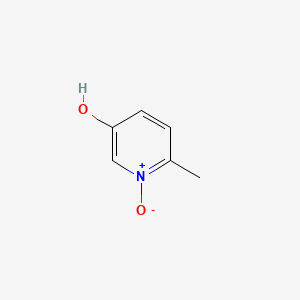

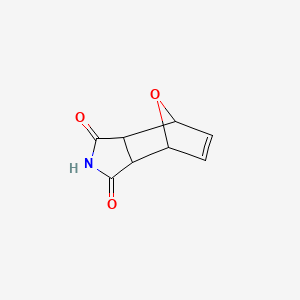

![molecular formula C6H8O B1593669 Spiro[2.3]hexan-5-one CAS No. 20061-22-7](/img/structure/B1593669.png)

Spiro[2.3]hexan-5-one

Overview

Description

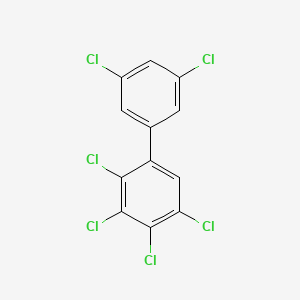

Spiro[2.3]hexan-5-one is an organic compound that belongs to the class of flavonoids . It is a cyclic ketone .

Molecular Structure Analysis

This compound has a molecular formula of C6H8O . The molecule contains a total of 16 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, 1 four-membered ring, and 1 ketone (aliphatic) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 96.13 . It has a density of 1.1±0.1 g/cm³, a boiling point of 156.6±8.0 °C at 760 mmHg, and a vapour pressure of 2.9±0.3 mmHg at 25°C . The compound has a molar refractivity of 25.9±0.4 cm³ . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Strained Carbene Reactions and Ring Rearrangements

Research on strained carbenes, specifically spiro[3.3]hept-1-ylidene, has revealed significant insights into their reactivity, demonstrating [1,2]-sigmatropic rearrangements via competing 1,2-C atom shifts. This study provides a foundation for understanding the reactivity of similarly strained systems like Spiro[2.3]hexan-5-one. Computational chemistry was utilized to explain the selectivity and product formation during these reactions, highlighting the potential for designing novel organic transformations based on ring strain and conformational preferences (Rosenberg, Schrievers, & Brinker, 2016).

Anti-Breast Cancer Compounds

Spiro[pyrrolidine-3, 3´-oxindole], structurally related to this compound, has been identified as a core motif in alkaloids with significant biological activities. A study on this motif reported the design, synthesis, and biological evaluation of compounds exhibiting exceptional inhibitory activity against MCF-7 breast cancer cell proliferation. This research underlines the therapeutic potential of spiro compounds in cancer treatment, offering a model for developing this compound derivatives as potential anti-cancer agents (Hati et al., 2016).

Photoclick Chemistry for Biological Studies

Spiro[2.3]hex-1-ene, closely related to this compound, was designed and synthesized for superfast photoclick chemistry, demonstrating its utility in studying fast biological processes. Its high ring strain and reduced steric hindrance enabled rapid bioorthogonal labeling of proteins, highlighting the potential of this compound derivatives for bioconjugation and imaging applications in biological research (Yu & Lin, 2014).

Anticancer Activity of Spirooxindoles

The synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles demonstrated moderate to high yields and significant anticancer activity against human leukemia K562 cell line. This study provides insights into the structural utility of spiro compounds like this compound for the development of novel anticancer agents (Filatov et al., 2017).

Inhibitory Activity Against Neurodegenerative Diseases

Indazolyl-spiro[2.3]hexane-carbonitrile derivatives have been identified as potent inhibitors of LRRK2 kinase, suggesting their potential use in treating or preventing diseases where LRRK2 kinase is involved, such as Parkinson’s disease. This research highlights the therapeutic potential of this compound derivatives in neurodegenerative diseases (Abdel-Magid, 2019).

Safety and Hazards

Spiro[2.3]hexan-5-one should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

spiro[2.3]hexan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-5-3-6(4-5)1-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWQOXREXMKNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336508 | |

| Record name | Spiro[2.3]hexan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20061-22-7 | |

| Record name | Spiro[2.3]hexan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.